molecular formula C3H4Cl2F2 B075328 1,1-Dichloro-2,2-difluoropropane CAS No. 1112-01-2

1,1-Dichloro-2,2-difluoropropane

Cat. No. B075328
CAS RN: 1112-01-2
M. Wt: 148.96 g/mol
InChI Key: LEDXZTGCBJWOFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,1-Dichloro-2,2-difluoropropane can be synthesized through various methods, including the reductive dechlorination of trichloro derivatives or the fluorination of chlorinated precursors. For instance, an efficient synthesis route involves the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc, producing 1-chloro-2,2-difluoroethylene, which can be further processed to yield 1,1-Dichloro-2,2-difluoropropane (Wang, Yang, & Xiang, 2013).

Scientific Research Applications

  • Molecular Structure Analysis : Studies have been conducted to understand the molecular structures of compounds like 2,2-dihalogenopropanes, including 1,1-Dichloro-2,2-difluoropropane, using techniques like microwave spectroscopy and gas-phase electron diffraction (Takeo et al., 1995); (Postmyr, 1994).

  • Synthesis and Chemical Reactions : Research has explored efficient synthesis methods, such as the reductive dechlorination of related compounds to produce 1,1-Dichloro-2,2-difluoropropane derivatives (Wang et al., 2013). Other studies focus on the reactions of vinyl gem-dichlorocyclopropanes, yielding products through cyclopropane ring opening (Kazakova et al., 2016).

  • Environmental and Health Aspects : The metabolism of hydrochlorofluorocarbon 1,2-dichloro-1,1-difluoroethane (a related compound) in rats has been studied to understand its environmental and health impacts (Harris & Anders, 1991).

  • Catalytic Systems and Isomerization : Investigations into the isomerization of halopolyfluoroalkanes by aluminum chlorofluoride have included compounds similar to 1,1-Dichloro-2,2-difluoropropane, highlighting its potential in catalytic processes (Petrov et al., 1998).

  • Conformational and Stereoelectronic Studies : Theoretical evaluations of compounds like 1,2-difluoropropane have been conducted to understand the effects of substituting fluorine atoms and the resulting conformational equilibriums, which are relevant to understanding the behavior of 1,1-Dichloro-2,2-difluoropropane (Bitencourt et al., 2007).

properties

IUPAC Name

1,1-dichloro-2,2-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2F2/c1-3(6,7)2(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDXZTGCBJWOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019255
Record name 1,1-Dichloro-2,2-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-2,2-difluoropropane

CAS RN

1112-01-2
Record name 1,1-Dichloro-2,2-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloro-2,2-difluoropropane
Reactant of Route 2
1,1-Dichloro-2,2-difluoropropane
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1,1-Dichloro-2,2-difluoropropane
Reactant of Route 4
1,1-Dichloro-2,2-difluoropropane
Reactant of Route 5
1,1-Dichloro-2,2-difluoropropane
Reactant of Route 6
1,1-Dichloro-2,2-difluoropropane

Citations

For This Compound
10
Citations
RM Thomas - 1942 - search.proquest.com
In an attempt to synthesis 1, 1-difluorocyclopropane, certain fluorochloropropanes and fluorochloropropenes have been prepared. It was necessary to prepare 1, 3-dichloro-1, 1-…
Number of citations: 2 search.proquest.com
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 322 books.google.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
SC Basak, BD Gute, GD Grunwald - Croatica chemica acta, 1996 - hrcak.srce.hr
A molecular similarity measure has been used to estimate the normal boiling points of a set of 267 haloalkanes with 1-4 carbon atoms. Molecular similarity/dissimilarity was quantified in …
Number of citations: 45 hrcak.srce.hr
T Öberg - Journal of chemical information and computer sciences, 2004 - ACS Publications
Halogenated aliphatic compounds have many technical uses, but substances within this group are also ubiquitous environmental pollutants that can affect the ozone layer and …
Number of citations: 17 pubs.acs.org
I Aim - Modern Inhalation Anesthetics, 2012 - books.google.com
In writing a chapter on “Exploratory and Newer Compounds” in a book concerned with anesthesia, the authors feel that it is most important to have a clear idea of the aims of their work. …
Number of citations: 0 books.google.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 236 books.google.com
THS Burns, A Bracken - Modern Inhalation Anesthetics, 1972 - Springer
In writing a chapter on “Exploratory and Newer Compounds” in a book concerned with anesthesia, the authors feel that it is most important to have a clear idea of the aims of their work. …
Number of citations: 2 link.springer.com

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